molecular formula C6H11N5 B12892219 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12892219
M. Wt: 153.19 g/mol
InChI Key: HVABAKNGIVLITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide typically involves the condensation of 3-ethyl-1H-pyrazole-5-amine with cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the addition of a base like sodium hydroxide to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-methyl-1H-pyrazole-3-carboxylate
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-3-ethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

5-amino-3-ethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H11N5/c1-2-4-3-5(7)11(10-4)6(8)9/h3H,2,7H2,1H3,(H3,8,9)

InChI Key

HVABAKNGIVLITH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.